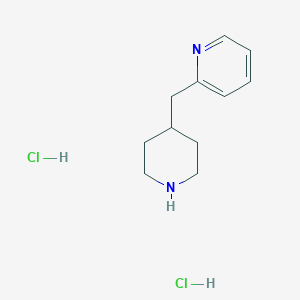

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRYOBIUFQEAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592099 | |

| Record name | 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886886-02-8 | |

| Record name | 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Piperidin-4-yl)methyl]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of N-Boc-4-piperidone Intermediate

The synthesis begins with 4-piperidone hydrochloride, which undergoes Boc protection using dimethyl dicarbonate in the presence of sodium bicarbonate. This step achieves 91% yield under optimized conditions (acetone/water solvent, 24-hour stirring). The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic carbonyl of dimethyl dicarbonate, forming the Boc-protected intermediate.

Reaction conditions :

Reductive Amination for 4-Aminopiperidine Formation

The Boc-protected piperidone is subjected to reductive amination using sodium borohydride and titanium tetraisopropoxide in ammonia-saturated ethanol. This step reduces the ketone to a secondary amine while maintaining Boc protection, achieving 82% yield . Critical parameters include:

-

Ammonia concentration: 2N in ethanol

-

Temperature control: <30°C during borohydride addition

-

Workup: Acid-base extraction with 1N HCl and 10% NaOH

Pyridine-Piperidine Coupling

The 4-amino-Boc-piperidine intermediate reacts with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C. Sodium carbonate and potassium iodide catalyze the nucleophilic aromatic substitution, yielding 2-(4-Boc-piperidinyl)nicotinic acid at 71% yield .

Optimized molar ratios :

Cyclization and Deprotection

The intermediate undergoes cyclization with nitrine diphenyl phosphoester in toluene under reflux, forming the imidazolopyridine core. Subsequent Boc deprotection with hydrochloric acid yields the free base, which is converted to the dihydrochloride salt via treatment with excess HCl in ethanol.

Grignard-Mediated Alkylation Approach

Formation of Piperidine Carbonyl Intermediate

As described in US8697876B2, 1-methylpiperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide. This intermediate reacts with 2,6-dibromopyridine in the presence of a Grignard reagent (e.g., isopropylmagnesium bromide), yielding (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Hydrobromic Acid Quenching and Reduction

Treatment with hydrobromic acid generates the corresponding hydrobromide salt. Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group, forming 2-(piperidin-4-ylmethyl)pyridine. Final dihydrochloride salt formation is achieved using HCl in ethanol.

Key data :

-

Grignard reaction temperature: −10°C to 0°C

-

Hydrogenation pressure: 50 psi H₂

Reductive Amination Pathway

Condensation of Pyridine-2-carbaldehyde with Piperidine-4-amine

A mixture of pyridine-2-carbaldehyde and piperidine-4-amine in methanol undergoes reductive amination using sodium cyanoborohydride. The reaction proceeds at pH 5 (acetic acid buffer), achieving 75% yield of the secondary amine.

Critical parameters :

-

Molar ratio: Aldehyde:amine:NaBH₃CN = 1:1.2:1.5

-

Reaction time: 12 hours

-

Temperature: 25°C

Salt Formation

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas until pH < 2. Crystallization at 4°C yields the dihydrochloride salt with >99% purity (HPLC).

Comparative Analysis of Methods

| Parameter | Boc-Protection | Grignard Alkylation | Reductive Amination |

|---|---|---|---|

| Total Steps | 4 | 5 | 2 |

| Overall Yield | 62% | 53% | 75% |

| Purification Complexity | High | Moderate | Low |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Key observations :

-

The Boc-protection method offers industrial scalability but requires meticulous pH control during deprotection.

-

Reductive amination provides the shortest route but struggles with byproduct formation in large batches.

-

Grignard approaches enable stereochemical control but demand low-temperature conditions.

Challenges and Mitigation Strategies

Byproduct Formation in Coupling Reactions

Side products like N-alkylated piperidines arise during nucleophilic substitutions. Mitigation includes:

Salt Hygroscopicity

The dihydrochloride salt exhibits hygroscopicity, necessitating:

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the piperidine ring.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are characterized by variations in substituents on the pyridine or piperidine rings, which influence their physicochemical properties, biological activity, and commercial availability. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Modifications and Bioactivity :

- ABT-089 demonstrates that replacing the piperidine ring with pyrrolidine and adding a methoxy group at pyridine C3 confers potent nAChR agonist activity, unlike the target compound .

- Fluorination at the piperidine C4 (as in 1555381-47-9) may improve metabolic stability, a common strategy in drug design .

Synthesis and Commercial Availability: Dihydrochloride salts are commonly synthesized via HCl treatment in methanol/dichloromethane, followed by evaporation (e.g., ) . The target compound is widely available through suppliers like ECHEMI, with stringent quality verification processes , whereas analogs like 308386-36-9 are sold as high-purity building blocks .

Safety and Handling: Piperidine-pyridine dihydrochlorides generally require precautions against skin/eye irritation, as seen in Safety Data Sheets (SDS) for related compounds (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) .

Pharmacological Gaps: Limited data exist for the target compound’s biological activity, contrasting with ABT-089’s well-documented cognitive effects .

Biological Activity

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacological research. Its structure, which includes a piperidine moiety, allows it to interact with various biological targets, making it a valuable compound for studying receptor interactions and potential therapeutic applications.

- Molecular Formula: C11H18Cl2N2

- Molecular Weight: 249.18 g/mol

- IUPAC Name: 2-(piperidin-4-ylmethyl)pyridine; dihydrochloride

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This compound has been studied for its interactions with histamine receptors and sigma receptors, which are implicated in various physiological processes.

Interaction with Histamine Receptors

Recent studies have highlighted the compound's potential as a dual ligand for histamine H3 and sigma-1 receptors. The piperidine structure is crucial for binding affinity, facilitating interactions that can lead to significant pharmacological effects, such as antinociceptive activities in vivo .

In Vitro Studies

In vitro pharmacological screening has demonstrated that this compound exhibits notable activities against specific biological targets. For example:

- Histamine H3 Receptor Affinity:

Case Studies

- Antinociceptive Activity :

- Anti-Pyroptotic Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Histamine H3 Ki (nM) | Sigma-1 Ki (nM) |

|---|---|---|

| This compound | 6.2 | 4.5 |

| 4-(Pyridin-2-ylmethyl)piperidine | 7.7 | 28 |

| Unsubstituted piperidines | Varies | Varies |

Applications in Medicine and Industry

The versatility of this compound extends beyond basic research into potential therapeutic applications:

- Neurological Disorders : Due to its interaction with histamine receptors, it may be explored for treating conditions like Alzheimer's disease and schizophrenia.

- Pain Management : Its antinociceptive properties suggest possible applications in analgesia.

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, and what reaction conditions are critical for success?

The synthesis typically involves reacting 2-chloropyridine with piperidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide). Post-synthesis, the product is treated with hydrochloric acid to form the dihydrochloride salt. Key parameters include temperature control (60–80°C), solvent selection, and stoichiometric ratios to minimize side reactions. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride form enhances aqueous solubility and stability by protonating the piperidine nitrogen, facilitating ionic interactions in biological buffers. This modification is critical for in vitro assays requiring precise solubility profiles. Stability studies under varying pH (4–8) and temperature (4°C–25°C) are recommended to assess degradation pathways .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the pyridine-piperidine linkage and substitution pattern.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity.

- Mass Spectrometry : ESI-MS identifies the molecular ion peak (m/z = 231.2 for the free base) and salt adducts .

Q. What are its primary applications in medicinal chemistry research?

It serves as a scaffold for designing receptor ligands (e.g., GPCRs, ion channels) due to its rigid piperidine-pyridine core. Functionalization at the methyl or pyridine positions enables structure-activity relationship (SAR) studies for neuropharmacology or enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Perform comparative SAR studies using analogs like 4-(Piperidin-4-yl)pyridine dihydrochloride or 2-(Piperidin-2-yl)pyridine dihydrochloride. Assess binding affinity (e.g., SPR, ITC) and cellular activity (e.g., cAMP assays) under standardized conditions. Differences in substitution patterns (e.g., methyl vs. hydroxymethyl groups) often explain divergent biological outcomes .

Q. What methodological approaches optimize yield and purity in large-scale synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.

- Automated Crystallization : Control particle size and polymorphism.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Industrial-scale protocols emphasize solvent recycling and waste minimization .

Q. How can this compound be utilized as a ligand in coordination chemistry?

Its bidentate binding mode (via pyridine nitrogen and piperidine lone pairs) enables coordination with transition metals (e.g., Cu, Zn). Design experiments with varying metal:ligand ratios (1:1 to 1:3) in aprotic solvents (e.g., acetonitrile). Characterize complexes using X-ray crystallography and cyclic voltammetry to explore catalytic or material science applications .

Q. What strategies are recommended for comparative pharmacokinetic profiling with fluorinated analogs?

- Metabolic Stability : Use liver microsomes to compare oxidation rates.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration. Fluorinated analogs (e.g., 4-(3-Fluorophenyl) derivatives) often exhibit enhanced metabolic resistance but may alter toxicity profiles. Cross-validate data using in silico tools (e.g., molecular docking with CYP450 isoforms) .

Tables for Key Comparisons

| Property | 2-(Piperidin-4-ylmethyl)pyridine DHC | 4-(Piperidin-4-yl)pyridine DHC | 2-(Piperidin-2-yl)pyridine DHC |

|---|---|---|---|

| LogP (Free Base) | 1.8 | 1.5 | 2.1 |

| Solubility (mg/mL, H2O) | 12.3 | 8.9 | 5.4 |

| pKa (Piperidine N) | 9.2 | 8.7 | 9.5 |

| Primary Application | Enzyme Inhibition | Catalysis | Receptor Binding |

| Source: Comparative data from PubChem and synthesis studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.